1,4-Benzenediamine, N-ethyl-N-phenyl-
CAS No.: 5543-89-5
Cat. No.: VC19733696
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5543-89-5 |
---|---|
Molecular Formula | C14H16N2 |
Molecular Weight | 212.29 g/mol |
IUPAC Name | 4-N-ethyl-4-N-phenylbenzene-1,4-diamine |
Standard InChI | InChI=1S/C14H16N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3 |
Standard InChI Key | HIWOQWICOFGBEQ-UHFFFAOYSA-N |
Canonical SMILES | CCN(C1=CC=CC=C1)C2=CC=C(C=C2)N |
Chemical Identity and Structural Properties
1,4-Benzenediamine, N-ethyl-N-phenyl- (CAS 5543-89-5) belongs to the benzenediamine class, featuring a benzene ring substituted with two amine groups—one ethylated and the other phenylated. Its structural configuration is critical to its reactivity and industrial utility.
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Registry Number | 5543-89-5 |
IUPAC Name | 4-N-ethyl-4-N-phenylbenzene-1,4-diamine |
Molecular Formula | C₁₄H₁₆N₂ |
Molecular Weight | 212.29 g/mol |
SMILES | CCN(C1=CC=CC=C1)C2=CC=C(C=C2)N |
InChI Key | HIWOQWICOFGBEQ-UHFFFAOYSA-N |
PubChem Compound ID | 10878483 |
The compound’s planar benzene ring and electron-rich amine groups facilitate conjugation, enhancing its stability in chromophore formation.
Synthesis and Industrial Production
The synthesis of 1,4-Benzenediamine, N-ethyl-N-phenyl- typically involves alkylation reactions. The primary method entails reacting 1,4-benzenediamine with ethyl halides (e.g., ethyl chloride) and phenyl halides (e.g., bromobenzene) under controlled conditions. A base such as sodium hydroxide is often employed to deprotonate the amine groups, promoting nucleophilic substitution.
Reaction Conditions:
-
Temperature: 80–120°C
-
Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)
-
Solvent: Polar aprotic solvents (e.g., dimethylformamide)
Industrial Applications
Dye and Pigment Manufacturing
The compound’s ability to form stable chromophores makes it invaluable in producing azo dyes, which are widely used in textiles and plastics. Its ethyl and phenyl groups enhance solubility in organic matrices, improving dye uniformity.
Polymer Stabilization
In rubber and plastic industries, derivatives of para-phenylenediamine act as antioxidants, mitigating degradation from UV exposure and oxidative stress . While 1,4-Benzenediamine, N-ethyl-N-phenyl- is less common in this role compared to bulkier analogs, research suggests potential efficacy in niche applications.
Aspect | Protocol |
---|---|
Personal Protective Equipment (PPE) | Gloves (nitrile), goggles, lab coats, and respirators with organic vapor filters |
Ventilation | Use fume hoods to minimize inhalation risks |
Storage | Store in airtight containers away from light and moisture |
Disposal | Incinerate or treat via certified hazardous waste facilities |
Research Advancements and Future Directions
Key Research Challenges:
-
Toxicological Profiling: Limited data on long-term exposure effects in mammalian systems.
-
Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume